(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol
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Overview
Description
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. The stereochemistry at the third carbon atom is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 3-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reactions.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-one.
Reduction: Formation of (3R)-3-methyl-3-(3-chloro-4-methylphenyl)propan-1-ol.
Substitution: Formation of (3R)-3-amino-3-(3-aminophenyl)propan-1-ol.
Scientific Research Applications
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may influence pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
3-amino-3-(4-methylphenyl)propan-1-ol: A similar compound without the chlorine substituent.
Uniqueness
The uniqueness of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol lies in its specific stereochemistry, which imparts distinct biological activity and interactions compared to its enantiomer and other similar compounds. The presence of the chlorine atom on the phenyl ring also contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChI Key |
ZZZAVFSNDMGSOF-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CCO)N)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCO)N)Cl |
Origin of Product |
United States |
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